molecular formula C16H20N2O4 B1345839 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid CAS No. 1142211-10-6

4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid

Cat. No.: B1345839
CAS No.: 1142211-10-6
M. Wt: 304.34 g/mol
InChI Key: CPVQVSILCQNSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid is a synthetic hybrid compound designed for advanced chemical and pharmaceutical research. It is structurally composed of a 4-aminobenzoic acid (PABA) moiety linked to a 1-tert-butyl-5-oxopyrrolidine-3-carboxylate group. The PABA component is a well-known intermediate in the bacterial and plant synthesis of folate and has historical significance as a UVB absorber . The pyrrolidinone segment is a privileged structure in medicinal chemistry, featured in key synthetic intermediates for antiviral protease inhibitors . This molecular architecture suggests potential research applications in developing enzyme inhibitors, studying folate biosynthesis pathways in microbes, or creating novel covalent inhibitors that target nucleophilic cysteine residues in proteins . The tert-butyl group enhances the molecule's lipophilicity and can serve as a protecting group for further synthetic manipulations. This product is provided for research and development purposes and is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with standard laboratory precautions.

Properties

IUPAC Name

4-[(1-tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)18-9-11(8-13(18)19)14(20)17-12-6-4-10(5-7-12)15(21)22/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVQVSILCQNSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the oxopyrrolidine intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as methanol or ethanol, and catalysts like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Key Steps:

  • Pyrrolidinone Core Formation :
    The 5-oxopyrrolidin-3-yl scaffold is synthesized via cyclization reactions. For example, tert-butyl 2-oxopyrrolidine-1-carboxylate derivatives are prepared using Grignard reactions, where trimethylsilyl alkynes react with 2-iodosylbenzoic acid under palladium catalysis .
  • tert-Butyl Group Introduction :
    The tert-butyl substituent is often introduced via nucleophilic substitution or alkylation. In one approach, tert-butyl chloroformate reacts with amines or hydroxyl groups under basic conditions .
  • Amide Bond Formation :
    Coupling the pyrrolidinone intermediate with 4-aminobenzoic acid is achieved using peptide-coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Microwave-assisted synthesis has been employed to enhance reaction efficiency .

Representative Reaction Scheme:

  • Step 1 : Synthesis of tert-butyl 5-oxopyrrolidin-3-ylcarbamate via Buchwald–Hartwig coupling .
  • Step 2 : Deprotection of the carbamate group to generate the free amine.
  • Step 3 : Reaction with 4-nitrobenzoyl chloride, followed by reduction to 4-aminobenzoic acid .
  • Step 4 : Final coupling using HATU/DIPEA to form the amide bond .

Reactivity Profile

The compound exhibits reactivity typical of its functional groups:

Amide Bond Hydrolysis

  • The amide linkage between the pyrrolidinone and benzoic acid is susceptible to acidic or basic hydrolysis, yielding 4-aminobenzoic acid and the pyrrolidinone derivative .
  • Enzymatic cleavage by proteases has not been reported but is plausible given structural analogs .

Esterification and Functionalization

  • The benzoic acid moiety undergoes esterification with alcohols (e.g., methanol) under catalytic acidic conditions .
  • The tert-butyl group can be removed via acidolysis (e.g., trifluoroacetic acid) to generate a free amine .

Coordination Chemistry

  • The pyrrolidinone’s carbonyl and amide groups form coordination complexes with transition metals (e.g., Zn²⁺, Cu²⁺), enhancing antimicrobial activity in related compounds .

Table 1: Key Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYieldSource
1Grignard AdditioniPrMgCl, THF, −40°C → RT72%
2Amide CouplingHATU, DIPEA, DMF85%
3tert-Butyl DeprotectionTFA/DCM (1:1), RT90%

Table 2: Reactivity of Functional Groups

Functional GroupReactionProductsConditions
AmideAcidic Hydrolysis4-Aminobenzoic Acid + PyrrolidinoneHCl (6M), reflux
Benzoic AcidEsterificationMethyl EsterMeOH, H₂SO₄, reflux
tert-ButylAcidolysisFree AmineTFA/DCM, RT

Scientific Research Applications

4-{[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Same Chemical Family

Three closely related compounds from share the benzoic acid scaffold but differ in substituents:

4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid (CAS 1217862-59-3): Replaces the tert-butyl group with a linear butyl chain.

4-(5,6-Dihydro-4H-pyrrolo[1,2-a]-[1,4]benzodiazepin-4-yl)benzoic acid (CAS 845288-09-7): Features a fused pyrrolo-benzodiazepine ring system instead of the pyrrolidinone group. The aromatic extension may enhance π-π stacking interactions, influencing binding affinity in biological targets .

Broader Structural Comparisons

  • 4-[4-[[[(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]amino]methyl]phenoxy]benzoic acid (TRC-C424000): Contains a pyrazole ring and phenoxy linker (Molecular Weight: 413.85 g/mol). Used as a pesticide metabolite, highlighting the agrochemical utility of benzoic acid derivatives .
  • 2-[2-({[4-(Diaminomethyl)phenyl]amino}carbonyl)-6-methoxypyridin-3-yl]-5-{[(1-formyl-2,2-dimethylpropyl)amino]carbonyl}benzoic acid (RCSB PDB ligand): Complex structure with diaminomethyl and formyl groups (Molecular Weight: 533.58 g/mol). Demonstrates the versatility of benzoic acid in drug design, particularly for targeting enzymes or receptors .

Data Tables

Table 1: Key Properties of 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Differences
This compound C₁₆H₂₀N₂O₄ 304.35 1142211-10-6 Tert-butyl group
4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]-amino}benzoic acid C₁₆H₂₀N₂O₄ 304.35 1217862-59-3 Linear butyl chain
4-(5,6-Dihydro-4H-pyrrolo[1,2-a]-[1,4]benzodiazepin-4-yl)benzoic acid C₁₉H₁₆N₂O₂ 304.35 845288-09-7 Fused benzodiazepine system

Table 2: Comparison with Functional Analogues

Compound Name (Example) Molecular Weight (g/mol) Application/Use Reference
TRC-C424000 (Pesticide metabolite) 413.85 Agrochemical research
Talotrexin Ammonium (Antitumor agent) 590.60 Cancer therapy
Naptalam (Pesticide) Herbicide

Research Findings and Implications

Physicochemical Properties

  • Steric Effects : The tert-butyl group in the target compound likely reduces rotational freedom, improving thermal stability compared to the butyl analogue .
  • Solubility : Linear alkyl chains (e.g., butyl) may enhance aqueous solubility, whereas bulky tert-butyl groups could favor lipid membrane penetration .

Biological Activity

4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid, with the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound features a benzoic acid moiety linked to a pyrrolidine derivative, which may contribute to its biological properties. The presence of the tert-butyl group is significant for enhancing lipophilicity and possibly influencing receptor interactions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on several key areas:

1. Antibacterial Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been evaluated, particularly concerning urease and acetylcholinesterase (AChE). Compounds with structural similarities have demonstrated strong inhibitory activities against these enzymes, which are critical in various physiological processes and disease mechanisms .

3. Anticancer Properties
Preliminary investigations into the anticancer effects of related compounds suggest that they may inhibit tumor cell proliferation. The presence of the pyrrolidine ring is often associated with anticancer activity in various chemical classes .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.

Study FocusKey FindingsReference
Antibacterial ActivityModerate to strong activity against specific bacterial strains
Enzyme InhibitionStrong inhibition observed for urease and AChE
Anticancer ActivityPotential inhibition of tumor cell growth

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Enzyme Inhibition : The interaction with active sites of enzymes like urease and AChE suggests competitive inhibition, where the compound mimics natural substrates.
  • Antitumor Mechanism : Its structural components may induce apoptosis in cancer cells or inhibit angiogenesis, thereby limiting tumor growth.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-{[(1-Tert-butyl-5-oxopyrrolidin-3-YL)carbonyl]-amino}benzoic acid, and how can purity be optimized?

  • Methodology :

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC) with DMAP as a catalyst for amide bond formation between the pyrrolidinone and benzoic acid moieties .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-/13C^{13}C-NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR Spectroscopy : 1H^1H-NMR (δ 1.3–1.5 ppm for tert-butyl protons) and 13C^{13}C-NMR (carbonyl peaks at ~170–175 ppm) .
  • X-ray Crystallography : Resolve molecular conformation, particularly the dihedral angles between the pyrrolidinone and benzoic acid groups .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 349.2) .

Q. How can researchers assess the compound’s solubility and stability in aqueous vs. organic solvents?

  • Experimental Design :

  • Solubility Assays : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Monitor via UV-Vis spectroscopy at λmax ~260 nm .
  • Stability Testing : Incubate at 25°C and 40°C for 72 hours; analyze degradation products via LC-MS .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound for biological target modulation?

  • Methodological Approach :

  • Substituent Modifications : Introduce halogens or methyl groups to the benzoic acid ring to evaluate steric/electronic effects on binding affinity .
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) leveraging the tert-butyl group’s hydrophobic interactions .
  • In Vitro Assays : Pair SAR with enzymatic inhibition studies (IC50 determination) .

Q. How can computational modeling predict metabolic pathways or toxicity profiles?

  • Computational Tools :

  • ADMET Prediction : SwissADME for pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
  • Metabolite Identification : Use Schrödinger’s MetaSite to simulate phase I/II metabolism, focusing on hydrolysis of the tert-butyl group .

Q. What experimental designs address contradictions in solubility vs. bioactivity data?

  • Resolution Strategies :

  • Prodrug Synthesis : Convert the benzoic acid to a methyl ester to improve membrane permeability, then hydrolyze in vivo .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance aqueous solubility without altering bioactivity .

Q. How does the tert-butyl group influence conformational stability under varying pH conditions?

  • Stability Analysis :

  • pH-Dependent NMR : Monitor tert-butyl proton shifts in buffers (pH 2–10) to assess steric protection of the amide bond .
  • Dynamic Light Scattering (DLS) : Evaluate aggregation tendencies in simulated gastric fluid (pH 1.2) .

Data Interpretation & Validation

Q. What cross-validation methods ensure reliability in conflicting crystallographic vs. spectroscopic data?

  • Validation Protocol :

  • Multi-Technique Alignment : Compare X-ray-derived bond lengths with DFT-optimized geometries (e.g., Gaussian 16) .
  • Thermal Analysis : Correlate DSC melting points (e.g., 287–293°C) with computational predictions of lattice energy .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Process Chemistry Recommendations :

  • Catalytic Optimization : Replace DCC with EDC·HCl to reduce DCU byproduct formation .
  • Flow Chemistry : Implement continuous flow reactors for precise control of coupling reaction kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.